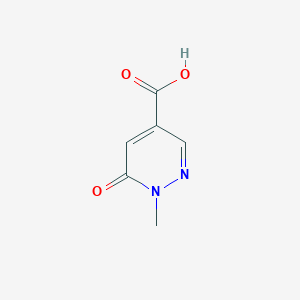

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid

Description

Historical Context and Discovery

The historical development of pyridazine chemistry traces back to the pioneering work of Emil Fischer, who prepared the first pyridazine through the condensation of phenylhydrazine and levulinic acid during his classic investigation of the Fischer indole synthesis. The parent heterocycle was subsequently prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, establishing fundamental synthetic pathways for this class of compounds. Early systematic studies of pyridazine derivatives appeared in the chemical literature of the 1920s, with notable contributions documented in Chemische Berichte during this period. The development of specific substituted pyridazines, including carboxylic acid derivatives, evolved through the mid-twentieth century as synthetic organic chemistry advanced and the importance of heterocyclic compounds in pharmaceutical research became increasingly recognized.

The specific compound this compound emerged from systematic exploration of functionalized pyridazine derivatives. Research efforts in this area intensified as scientists recognized the pharmaceutical potential of compounds containing the pyridazine pharmacophore. The compound's unique substitution pattern, featuring both a methyl group at the 1-position and a carboxylic acid at the 4-position of the 6-oxopyridazine core, represents a convergence of synthetic methodology and structure-activity relationship studies aimed at optimizing biological activity. Contemporary synthetic approaches to this compound typically involve condensation reactions of 1,4-diketones or 4-ketoacids with hydrazines, reflecting the broader synthetic strategies developed for pyridazine construction.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its representation of multiple important structural features that are fundamental to medicinal chemistry and materials science. The pyridazine ring system, characterized by two adjacent nitrogen atoms in a six-membered aromatic ring, provides unique electronic properties that distinguish it from other diazine isomers such as pyrimidine and pyrazine. This adjacency of nitrogen atoms creates distinctive reactivity patterns and hydrogen bonding capabilities that are exploited in drug design and materials applications. The compound's specific substitution pattern combines the electron-withdrawing effects of the carbonyl and carboxylic acid groups with the electron-donating properties of the methyl substituent, creating a balanced electronic environment that influences both chemical reactivity and biological activity.

Within the broader context of heterocyclic chemistry, this compound exemplifies the principle of scaffold hopping, where core heterocyclic structures are modified to optimize desired properties while maintaining essential pharmacophoric elements. The 6-oxopyridazine core has emerged as a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds including herbicides such as credazine, pyridafol, and pyridate, as well as pharmaceutical agents like cefozopran, cadralazine, minaprine, pipofezine, and hydralazine. The carboxylic acid functionality at the 4-position provides opportunities for further derivatization through ester and amide formation, enabling structure-activity relationship studies and prodrug development strategies.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆N₂O₃ | |

| Molecular Weight | 154.12 g/mol | |

| SMILES Notation | CN1C(=O)C=C(C=N1)C(=O)O | |

| InChI Key | SGPJKIXGNKEFGJ-UHFFFAOYSA-N |

Position within the Pyridazine Family of Compounds

This compound occupies a distinctive position within the pyridazine family of compounds, representing a specific subset characterized by the presence of both carbonyl and carboxylic acid functionalities. The parent pyridazine structure, with the molecular formula C₄H₄N₂, forms the foundation for a diverse array of derivatives that vary in their substitution patterns and functional group arrangements. Within this family, the 6-oxopyridazine derivatives constitute an important subclass that exhibits enhanced biological activity compared to the unsubstituted parent compound, largely due to the increased polarity and hydrogen bonding capacity introduced by the carbonyl group.

The specific positioning of the carboxylic acid group at the 4-position distinguishes this compound from related isomers bearing carboxylic acid functionality at other positions on the pyridazine ring. For instance, the 3-carboxylic acid isomer, represented by compounds such as pyridazine-3-carboxylic acid, exhibits different electronic properties and biological activities due to the altered spatial relationship between the carboxylic acid and the ring nitrogen atoms. The 4-position carboxylic acid derivatives often demonstrate distinct pharmacokinetic properties and binding affinities compared to their 3-position analogs, making positional isomerism a critical factor in drug design efforts targeting pyridazine-based therapeutics.

Recent research has revealed that pyridazine derivatives can be categorized based on their oxidation states and substitution patterns, with 1,6-dihydropyridazine-6-ones forming a particularly important subgroup due to their prevalence in bioactive compounds. The methyl substitution at the 1-position in this compound provides additional structural diversity and can influence both metabolic stability and binding interactions with biological targets. This substitution pattern is commonly encountered in pharmaceutical applications where N-methylation is employed to modulate pharmacokinetic properties or to prevent metabolic deactivation pathways.

Current Research Landscape

The current research landscape surrounding this compound and related compounds reflects intense interest in developing novel therapeutic agents based on the pyridazine scaffold. Contemporary investigations focus primarily on structure-activity relationship studies aimed at optimizing biological activity while minimizing off-target effects. Recent publications demonstrate that pyridazine derivatives, particularly those containing the 6-oxo substitution pattern, serve as effective scaffolds for developing selective enzyme inhibitors and receptor modulators. These studies have revealed that modifications to the carboxylic acid functionality, such as conversion to amides or esters, can significantly alter biological activity and selectivity profiles.

Research efforts in calcium channel modulation have identified pyridazine derivatives as promising candidates for developing selective N-type calcium channel blockers with reduced activity against L-type channels. This selectivity is particularly important for developing analgesic agents with improved therapeutic windows. The structural features present in this compound, including the 6-oxo functionality and the carboxylic acid group, are being systematically modified to optimize calcium channel selectivity and oral bioavailability.

Current synthetic methodologies for preparing this compound and its analogs continue to evolve, with researchers developing more efficient and environmentally sustainable routes. Modern approaches emphasize the use of maleic hydrazide as a starting material, representing an improvement over earlier methods that relied on more complex multi-step sequences. Additionally, contemporary research has expanded to include the development of hybrid molecules that combine the pyridazine core with other pharmacophores, creating multi-target therapeutic agents with enhanced efficacy profiles.

Properties

IUPAC Name |

1-methyl-6-oxopyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-8-5(9)2-4(3-7-8)6(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPJKIXGNKEFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with diketones can lead to the formation of the pyridazine ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, and may require the presence of a catalyst to facilitate the cyclization process .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .

Chemical Reactions Analysis

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates and selectivity .

Scientific Research Applications

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, oxidative stress, or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Pyridazine vs. Pyridine Derivatives

- Nitrogen Arrangement: Pyridazines (two adjacent nitrogens) exhibit stronger electron-withdrawing effects compared to pyridines (one nitrogen), influencing reactivity and intermolecular interactions.

Pyridazine vs. Pyrimidine Derivatives

- Ring Geometry : Pyrimidines (nitrogens at positions 1 and 3) enable distinct binding modes in biological targets, such as ATP-binding pockets in kinases. In contrast, pyridazines may favor interactions with hydrophobic pockets due to their planar structure .

- Biological Activity : Pyridazine derivatives like 5a (Table 1) show potent FABP4 inhibition, whereas pyrimidine analogs are explored for antitubercular activity ().

Physicochemical and Pharmacokinetic Properties

Limited data exist for the target compound, but insights can be inferred from analogs:

- Solubility : Pyridazine-4-carboxylic acid derivatives generally exhibit moderate aqueous solubility due to the polar carboxylic acid group. For example, kinetic solubility at pH 7.4 for pyridazine-based antitubercular agents ranges from 10–50 µM .

- Cytotoxicity : Pyridazine derivatives with phenylamide substituents (e.g., 5a) show low cytotoxicity (IC₅₀ > 50 µM on Vero cells), suggesting favorable safety profiles .

Biological Activity

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid (CAS No. 1242458-46-3) is a heterocyclic compound with potential biological activity. Its molecular formula is , and it possesses a unique structure that may contribute to its pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structural formula of this compound is represented as follows:

- Molecular Formula :

- Molar Mass : 154.12 g/mol

- SMILES Notation : CN1C(=O)C=C(C=N1)C(=O)O

Antitumor Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antitumor activities. For instance, compounds structurally related to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and autophagy modulation.

Case Study Example :

A study investigating the effects of similar pyridazine derivatives found that they could significantly inhibit cell proliferation in lung cancer cell lines (A549 and H460). The derivatives induced apoptosis by increasing reactive oxygen species (ROS) levels and altering the expression of key proteins involved in apoptosis and autophagy pathways .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 9e | 3.83 | H460 | Induces apoptosis via ROS generation |

| 9p | 3.17 | A549 | Cell cycle arrest and apoptosis |

The proposed mechanisms for the biological activity of this compound include:

- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by increasing levels of ROS and activating caspases.

- Cell Cycle Regulation : Studies indicate that these compounds can cause cell cycle arrest at various phases (G0/G1, S, G2/M), thereby inhibiting cancer cell proliferation.

- Autophagy Modulation : The expression of autophagy markers such as LC3 has been observed to increase in response to treatment with these compounds, suggesting a role in regulating cellular homeostasis during stress conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound is typically synthesized via cyclization of hydrazine derivatives with carbonyl-containing precursors. For example, reacting substituted hydrazines with β-keto esters under reflux in ethanol, followed by oxidation to stabilize the dihydropyridazine core. Key parameters include pH control (neutral to mildly acidic) and temperature modulation (60–80°C) to avoid side reactions like over-oxidation . Purity is enhanced via recrystallization from ethanol/water mixtures, with yields averaging 45–60%. HPLC (C18 column, acetonitrile/water mobile phase) is recommended for purity validation.

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be systematically characterized?

- Methodological Answer :

- Solubility : Test in solvents (DMSO, ethanol, water) using gravimetric analysis or UV-Vis spectroscopy. Polar aprotic solvents like DMSO show higher solubility (>50 mg/mL) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (typically >200°C).

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via LC-MS. The compound is stable in neutral pH but hydrolyzes under strongly acidic/basic conditions .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm methyl group (δ 2.8–3.2 ppm) and carboxylic acid (δ 170–175 ppm) positions .

- FT-IR : Peaks at 1680–1720 cm (C=O stretch) and 2500–3300 cm (carboxylic O-H) .

- X-ray crystallography : For absolute configuration determination, though crystal growth may require slow evaporation from DMSO/ethyl acetate mixtures .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays are suitable for validating these interactions?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., MEK) using fluorescence-based ATPase assays. IC values can be determined via dose-response curves .

- Cellular Uptake : Use radiolabeled C-compound or fluorescent derivatives in cell lines (e.g., HEK293), followed by LC-MS or confocal microscopy for quantification .

- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (K) with purified proteins .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Purity Variability : Re-test batches with ≥95% purity (validated by HPLC) and compare activity.

- Assay Conditions : Standardize buffer composition (e.g., Mg concentration in kinase assays) and cell viability protocols (e.g., MTT vs. resazurin) .

- Metabolic Stability : Perform liver microsome assays to assess if inactive metabolites are formed in certain models .

Q. What computational methods predict the compound’s reactivity or pharmacokinetic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., C4 for nucleophilic substitution) .

- ADMET Prediction : Use tools like SwissADME to estimate logP (∼1.2), bioavailability (∼65%), and CYP450 interactions .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., MEK1 PDB: 3EQF) .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate cytotoxicity or therapeutic potential?

- Methodological Answer :

- Dose Range : Test 0.1–100 µM in triplicate, using serial dilutions. Include positive controls (e.g., doxorubicin for cytotoxicity).

- Time Points : Assess effects at 24, 48, and 72 hours to capture delayed responses.

- Data Normalization : Express viability relative to DMSO-treated controls. Use nonlinear regression (GraphPad Prism) to calculate EC .

Q. What analytical workflows are recommended for identifying degradation products during stability studies?

- Methodological Answer :

- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions.

- LC-HRMS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Fragment ions (MS/MS) help identify cleavage products (e.g., decarboxylation or ring-opening) .

- Data Processing : Tools like MZmine or XCMS for peak alignment and putative metabolite identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.